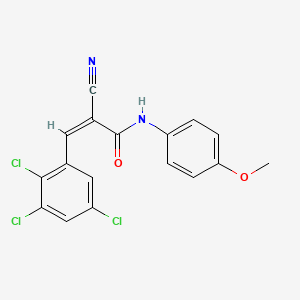
2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide
Übersicht
Beschreibung
2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CTAA and is a member of the acrylamide family. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis in cancer cells. The compound has also been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways. In addition, the compound has been found to exhibit antifungal activity by disrupting the cell membrane of fungi.
Biochemical and Physiological Effects:
2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide has been found to exhibit various biochemical and physiological effects. The compound has been found to exhibit significant antioxidant activity, which is attributed to its ability to scavenge free radicals. The compound has also been found to exhibit significant anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines. In addition, the compound has been found to exhibit significant neuroprotective activity, which is attributed to its ability to protect neurons from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide has several advantages and limitations for lab experiments. One of the main advantages is that the compound exhibits significant anticancer activity against various cancer cell lines. This makes it a potential candidate for the development of new anticancer drugs. Another advantage is that the compound exhibits significant antioxidant activity, which makes it a potential candidate for the development of new neuroprotective agents. However, one of the main limitations is that the compound has poor solubility in aqueous solutions, which makes it difficult to study its properties in vitro.
Zukünftige Richtungen
There are several future directions for research on 2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide. One of the main directions is the development of new anticancer drugs based on the compound. Another direction is the development of new neuroprotective agents based on the compound. In addition, future research could focus on improving the solubility of the compound in aqueous solutions to facilitate its study in vitro. Finally, future research could focus on studying the pharmacokinetics and pharmacodynamics of the compound to better understand its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)acrylamide has been extensively studied for its potential applications in various fields. The compound has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been studied for its potential use as an antifungal agent. In addition, the compound has been found to exhibit significant antioxidant activity and has been studied for its potential use as a neuroprotective agent.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-24-14-4-2-13(3-5-14)22-17(23)11(9-21)6-10-7-12(18)8-15(19)16(10)20/h2-8H,1H3,(H,22,23)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQIQENMIQBCRH-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C(=CC(=C2)Cl)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=C(C(=CC(=C2)Cl)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-N-(4-methoxyphenyl)-3-(2,3,5-trichlorophenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(diphenylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4738194.png)
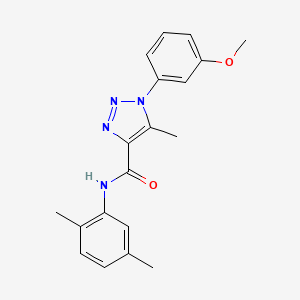
![{4-[5-(ethoxycarbonyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl]phenoxy}acetic acid](/img/structure/B4738211.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4738218.png)
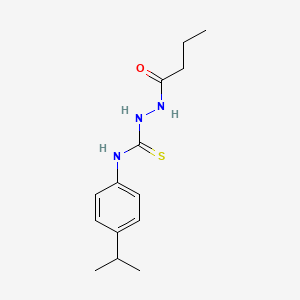
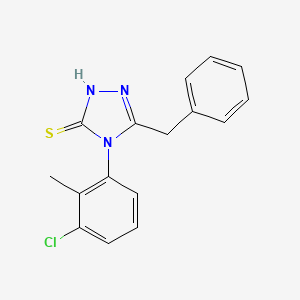
![N-(4-acetylphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B4738256.png)
![5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4738258.png)
![2-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4738268.png)
![1-benzyl-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4738271.png)

![3,4-dimethyl-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4738289.png)
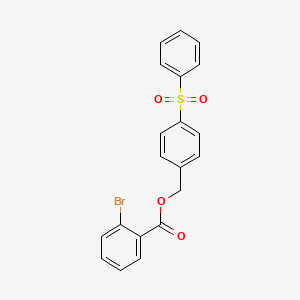
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4738302.png)